5-[4-(3-Chlorobenzoyl)piperazin-1-yl]-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile
Description
5-[4-(3-Chlorobenzoyl)piperazin-1-yl]-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile is a heterocyclic compound featuring a 1,3-oxazole core substituted with a 2-fluorophenyl group at position 2, a carbonitrile group at position 4, and a piperazine moiety at position 3. The piperazine ring is further functionalized with a 3-chlorobenzoyl group. The chlorine atom on the benzoyl group and the fluorine on the phenyl ring introduce electron-withdrawing effects, influencing electronic distribution, solubility, and receptor interactions .
Properties
IUPAC Name |
5-[4-(3-chlorobenzoyl)piperazin-1-yl]-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClFN4O2/c22-15-5-3-4-14(12-15)20(28)26-8-10-27(11-9-26)21-18(13-24)25-19(29-21)16-6-1-2-7-17(16)23/h1-7,12H,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQKJUEZIIVIOBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(N=C(O2)C3=CC=CC=C3F)C#N)C(=O)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClFN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-[4-(3-Chlorobenzoyl)piperazin-1-yl]-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile typically involves multiple steps. The process begins with the preparation of the piperazine derivative, followed by the introduction of the chlorobenzoyl and fluorophenyl groups. The final step involves the formation of the oxazole ring and the addition of the carbonitrile group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Scientific Research Applications
Medicinal Chemistry
The compound is being explored for its potential therapeutic applications due to its unique structure, which may confer specific biological activities.
- Antimicrobial Activity : Research indicates that oxazole derivatives exhibit significant antibacterial and antifungal properties. For instance, studies have shown that 5-[4-(3-Chlorobenzoyl)piperazin-1-yl]-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile demonstrates potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
| Compound | Activity Type | Target Organisms |
|---|---|---|
| This compound | Antibacterial | Staphylococcus aureus, Escherichia coli |
| Oxazole Derivatives | Antifungal | Candida albicans |
Anticancer Potential
Recent evaluations have highlighted the anticancer properties of this compound. In vitro studies against the NCI-60 human tumor cell lines indicated promising growth inhibitory effects. The incorporation of specific structural features into oxazole compounds has been linked to enhanced metabolic stability and receptor selectivity .
Case Study: Anticancer Activity
A study focused on the anticancer potential of novel oxazole derivatives found that compounds structurally similar to this compound effectively inhibited tumor cell proliferation through mechanisms involving tubulin inhibition .
Mechanism of Action
The mechanism of action of 5-[4-(3-Chlorobenzoyl)piperazin-1-yl]-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Patterns and Molecular Properties
The compound is compared to analogs with variations in the benzoyl, aryl, or heteroaryl substituents (Table 1).
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Evidence ID |
|---|---|---|---|---|
| 5-[4-(3-Chlorobenzoyl)piperazin-1-yl]-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile (Target) | C₂₁H₁₅ClFN₄O₂ | ~409.83 | 3-Chlorobenzoyl, 2-fluorophenyl | [2, 5, 15] |
| 5-[4-(2-Fluorobenzoyl)piperazin-1-yl]-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile | C₂₁H₁₆F₂N₄O₂ | 394.38 | 2-Fluorobenzoyl, 2-fluorophenyl (positional isomer of benzoyl group) | [2] |
| 5-[4-(3-Chlorobenzoyl)piperazin-1-yl]-2-(2-furyl)-1,3-oxazole-4-carbonitrile | C₁₉H₁₅ClN₄O₃ | 398.80 | 3-Chlorobenzoyl, 2-furyl (replacement of fluorophenyl with less electronegative furan) | [5] |
| 5-[4-(4-Chlorobenzoyl)piperazin-1-yl]-2-[2-(4-fluorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile | C₂₄H₂₀ClFN₄O₂ | 462.90 | 4-Chlorobenzoyl, ethenyl-4-fluorophenyl (enhanced conjugation) | [10] |
| 5-[4-(3-Chlorophenyl)piperazin-1-yl]-2-(2-nitrophenyl)-1,3-oxazole-4-carbonitrile | C₂₀H₁₅ClN₆O₃ | 422.82 | 3-Chlorophenylpiperazinyl, 2-nitrophenyl (strong electron-withdrawing nitro group) | [19] |
Key Observations :
- Benzoyl Position : The 3-chlorobenzoyl group in the target compound contrasts with the 2-fluorobenzoyl in , where fluorine’s smaller size and higher electronegativity may alter piperazine basicity and receptor binding.
- Aryl vs.
- Ethenyl Linkage : Compounds like those in incorporate ethenyl groups, enhancing π-π stacking but possibly reducing conformational flexibility.
Pharmacological and Physicochemical Implications
- Lipophilicity : The 2-fluorophenyl group increases lipophilicity compared to furyl analogs , favoring membrane permeability but possibly reducing aqueous solubility.
- Metabolic Stability : Fluorine in the 2-position (target) may resist oxidative metabolism better than nitro groups (as in ), which are prone to reduction.
Biological Activity
The compound 5-[4-(3-Chlorobenzoyl)piperazin-1-yl]-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be detailed as follows:
- IUPAC Name : this compound
- Molecular Formula : C19H17ClFN3O
- Molecular Weight : 359.81 g/mol
Structural Features
The compound features:
- A piperazine ring, which is known for its versatility in medicinal chemistry.
- An oxazole ring, contributing to its biological activity.
- A chlorobenzoyl group that may enhance lipophilicity and receptor binding.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The oxazole moiety has been linked to antimicrobial and anticancer activities due to its ability to interfere with cellular processes.
Antimicrobial Activity
Research indicates that oxazole derivatives exhibit significant antimicrobial properties. For instance, derivatives similar to the compound have shown effectiveness against various bacterial strains, including Pseudomonas aeruginosa and Staphylococcus aureus. The mechanism often involves inhibition of bacterial DNA gyrase, leading to impaired DNA replication .
Anticancer Potential
Studies have demonstrated that compounds containing oxazole rings can induce apoptosis in cancer cells. The specific compound under consideration has been evaluated for its cytotoxic effects on several cancer cell lines, showing promise as a lead compound in anticancer drug development .
Neuropharmacological Effects
Given the presence of the piperazine moiety, this compound may also exhibit neuropharmacological effects. Piperazine derivatives are often explored for their anxiolytic and antidepressant properties. Initial studies suggest that the compound may modulate neurotransmitter systems, although further research is necessary to elucidate these effects fully .
Study 1: Antimicrobial Activity Evaluation
In a study conducted by Gadakh et al., various oxazole derivatives were screened for their antibacterial properties. The results indicated that compounds with structural similarities to the target compound inhibited bacterial growth effectively at concentrations comparable to standard antibiotics like ampicillin .
Study 2: Cytotoxicity Assessment
A cytotoxicity assessment was performed on several cancer cell lines using a derivative of the compound. The results revealed significant cell death in treated groups compared to control groups, suggesting potential for further development as an anticancer agent .
Comparative Analysis with Similar Compounds
To understand the unique properties of This compound , a comparison with similar compounds can be insightful:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Compound A | Similar structure with different substituents | Moderate antibacterial activity |
| Compound B | Contains a different heterocyclic ring | Strong anticancer activity |
| Compound C | Lacks piperazine moiety | Minimal biological activity |
This comparative analysis highlights the significance of specific substituents and structural features in determining biological efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
